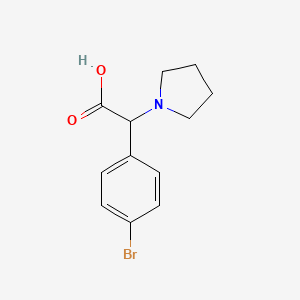

2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid

Descripción

Propiedades

IUPAC Name |

2-(4-bromophenyl)-2-pyrrolidin-1-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c13-10-5-3-9(4-6-10)11(12(15)16)14-7-1-2-8-14/h3-6,11H,1-2,7-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQCJVKGBEMXJGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(C2=CC=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

490027-02-6 | |

| Record name | 2-(4-bromophenyl)-2-(pyrrolidin-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

General Strategy

The synthesis of this compound typically involves:

- Activation of the carboxylic acid group of 2-(4-bromophenyl)acetic acid,

- Subsequent nucleophilic substitution with pyrrolidine,

- Purification of the resulting amide or acid derivative.

This approach is common in amide bond formation chemistry, where the acid is first converted into a more reactive intermediate (e.g., acid chloride) to facilitate amide formation.

Method A: Acid Chloride Route Followed by Amine Addition

- 2-(4-Bromophenyl)acetic acid (20 mmol, 4.3 g) is suspended in dichloromethane with a catalytic amount of DMF.

- Oxalyl chloride (1.5 equivalents) is slowly added under nitrogen atmosphere at room temperature to convert the acid into the corresponding acid chloride. Gas evolution is monitored until completion.

- Pyrrolidine (1.5 equivalents) is then added slowly to the acid chloride solution.

- The reaction mixture is stirred until completion, monitored by thin-layer chromatography (TLC).

- The crude product is extracted multiple times with 1 M HCl and 2 M KOH to remove impurities.

- The organic phase is dried over anhydrous sodium sulfate, and solvent is evaporated under reduced pressure.

- Purification is performed by flash column chromatography using ethyl acetate and pentane as eluents.

- The corresponding amide (2-(4-bromophenyl)-2-(pyrrolidin-1-yl)acetamide) is obtained as a white solid with approximately 40% yield (8 mmol, 2.09 g).

- This method is well-established for amide formation from carboxylic acids.

- The use of oxalyl chloride and catalytic DMF is critical to efficiently form the acid chloride intermediate.

- Purification steps are essential to remove unreacted starting materials and side products.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Acid Chloride Route (Method A) | 2-(4-Bromophenyl)acetic acid, oxalyl chloride, DMF, pyrrolidine | Room temperature, nitrogen atmosphere | ~40 | Requires careful handling of acid chloride; purification by chromatography |

| Oxidation + Amine Addition (Method C) | 4-(Hydroxymethyl)phenylacetic acid, IBX, pyrrolidine | 80 °C (oxidation), -15 °C to RT (amine addition) | Not specified | More steps; adaptable for functional group modifications |

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

Reduction: Reduction reactions might target the bromophenyl group.

Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups to the phenyl ring.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Anticancer Activity

The compound has been investigated for its potential as an anticancer agent, particularly through its interactions with the dihydrofolate reductase enzyme (DHFR). DHFR is crucial in folate metabolism and is a well-known target for anticancer therapies. Studies have shown that derivatives of pyrrolidine, including those similar to 2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid, exhibit significant inhibitory activity against DHFR, with IC50 values ranging from 12.37 μM to 54.10 μM . The structure–activity relationship studies indicate that modifications in the pyrrolidine ring can enhance the biological efficacy of these compounds.

1.2 Antimicrobial Properties

Research has highlighted the antimicrobial properties of compounds containing pyrrolidine and thiazole moieties. The presence of the 4-bromophenyl group in this compound may contribute to enhanced activity against resistant bacterial strains, making it a candidate for further exploration in antibiotic development .

1.3 Neuroprotective Effects

Preliminary studies suggest that compounds similar to this compound may exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Huntington's disease. This is attributed to their ability to modulate various signaling pathways involved in neuronal survival .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step procedures starting from readily available precursors. The incorporation of the bromophenyl group is crucial for enhancing the compound's biological activity. Various synthetic routes have been explored to optimize yield and purity, with reported yields exceeding 90% in some cases .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is vital for optimizing the pharmacological properties of this compound. The following table summarizes key structural features and their associated biological activities:

| Structural Feature | Biological Activity | Remarks |

|---|---|---|

| 4-Bromophenyl Group | Increased binding affinity to DHFR | Enhances inhibitory potency against cancer cells |

| Pyrrolidine Ring | Essential for biological activity | Modifications can lead to diverse pharmacological effects |

| Acetic Acid Moiety | Influences solubility and bioavailability | Critical for effective drug formulation |

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy of compounds related to this compound:

Case Study 1: DHFR Inhibition

A study synthesized a series of thiosemicarbazone derivatives based on pyrrolidine scaffolds, demonstrating potent inhibition of DHFR with promising IC50 values. This highlights the potential for developing new anticancer agents from related structures .

Case Study 2: Antimicrobial Activity

Research focusing on pyrrolidine derivatives revealed enhanced antibacterial activity against resistant strains when modifications were made to the phenyl groups, suggesting that further exploration of this compound could yield effective antibiotics .

Mecanismo De Acción

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The bromophenyl group could facilitate binding to hydrophobic pockets, while the pyrrolidine ring might interact with specific amino acid residues.

Comparación Con Compuestos Similares

2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic Acid Hydrochloride

2-(4-Bromo-2-methoxyphenyl)acetic Acid

2-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)thiazol-5-ylacetic Acid

- Structural Difference : Fluorophenyl group and a thiazole ring replace the bromophenyl-acetic acid framework.

Analogues with Heterocyclic Replacements

2-(4-Bromophenyl)-5-methyl-4-oxazoleacetic Acid

2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide

- Structural Difference : Pyrazine amide replaces the pyrrolidine-acetic acid structure.

Complex Polycyclic Derivatives

[1-(4-Bromophenyl)-2,6,6-trimethyl-4-oxo-tetrahydroindol-3-yl]acetic Acid

2-[5-(4-Bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetic Acid

- Structural Difference: Thienopyrimidine ring fused to the acetic acid.

- Implications : The extended π-system may enhance UV absorption and fluorescence properties, useful in spectroscopic applications .

Deuterated and Simplified Analogues

2-(4-Bromophenyl)[2,2-²H₂]acetic Acid

2-(Pyrrolidin-1-yl)acetic Acid

- Structural Difference : Lacks the bromophenyl group.

- Implications : Simplified structure with reduced molecular weight and hydrophobicity, suitable for foundational studies on pyrrolidine-acetic acid interactions .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Key Structural Features | Potential Applications |

|---|---|---|---|---|

| 2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid | 490027-02-6 | C₁₂H₁₃BrNO₂ | 4-Bromophenyl, pyrrolidine | Drug discovery, ligand design |

| 2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid HCl | N/A | C₁₂H₁₄BrClN₂O₂ | 3-Bromophenyl, hydrochloride salt | Solubility-enhanced formulations |

| 2-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)thiazol-5-ylacetic acid | 1443291-75-5 | C₁₅H₁₄FN₂O₂S | Thiazole, fluorophenyl | Enzyme inhibition studies |

| 2-(4-Bromophenyl)-5-methyl-4-oxazoleacetic acid | 328918-82-7 | C₁₂H₁₀BrNO₃ | Oxazole, methyl substituent | Fluorescent probes |

| 2-(4-Bromophenyl)[2,2-²H₂]acetic acid | N/A | C₈H₆BrD₂O₂ | Deuterated α-carbon | NMR spectroscopy |

Research Implications

- Electron-Withdrawing Groups : Bromine and fluorine substituents enhance electrophilicity, impacting reactivity in cross-coupling reactions .

- Heterocyclic Moieties : Thiazole, oxazole, and pyrazine rings expand applications in medicinal chemistry due to their bioisosteric properties .

- Deuterated Derivatives : Critical for mechanistic studies using isotopic labeling .

Actividad Biológica

2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure, characterized by a bromophenyl group and a pyrrolidine moiety, suggests potential applications in various therapeutic areas, including anticancer and antibacterial treatments. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C12H14BrNO2. The presence of the bromine atom on the phenyl ring enhances its lipophilicity and biological interactions. The pyrrolidine ring contributes to the compound's pharmacological properties, making it a valuable candidate for drug development.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit notable anticancer properties. For instance, the introduction of a 4-bromophenyl group has been shown to enhance cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of this compound

In a study evaluating the viability of A549 human lung adenocarcinoma cells, treatment with this compound reduced cell viability significantly compared to untreated controls, indicating its potential as an anticancer agent.

Antibacterial Activity

The compound has also been investigated for its antibacterial properties. Research indicates that derivatives containing pyrrolidine rings show enhanced activity against resistant bacterial strains.

Table 2: Antibacterial Activity Against Resistant Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| S. pneumoniae | 0.025 mg/mL | |

| H. influenzae | 0.020 mg/mL |

A study highlighted that compounds with similar structural features exhibited significant antibacterial activity against strains with the erm gene, suggesting that modifications in the structure can lead to improved efficacy against antibiotic-resistant bacteria.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The SAR analysis indicates that:

- Bromine Substitution : Enhances lipophilicity and biological interactions.

- Pyrrolidine Moiety : Plays a crucial role in modulating activity against cancer and bacteria.

Table 3: Comparative Analysis of Structural Variants

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Bromophenyloxazole | Contains oxazole instead of pyrrolidine | Varying antibacterial activity |

| Pyrrolidine-based analogs | Pyrrolidine ring present | Enhanced anticancer properties |

This comparative analysis underscores how variations in substituents can lead to distinct biological profiles.

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound:

- Anticancer Efficacy : In vitro assays demonstrated that this compound significantly reduces the viability of A549 cells, suggesting its potential for lung cancer therapy.

- Antibacterial Resistance : A clinical study assessed its effectiveness against Streptococcus pneumoniae and found it comparable to existing antibiotics, highlighting its promise as a treatment for resistant infections.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Bromophenyl precursor preparation : Start with 4-bromophenylacetic acid (CAS 1878-68-8) as a core intermediate .

Pyrrolidine incorporation : Use nucleophilic substitution or reductive amination to introduce the pyrrolidin-1-yl group. For example, react the bromophenylacetic acid derivative with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can crystallographic data be obtained to confirm the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Grow crystals via slow evaporation of a saturated solution in ethanol or DCM. Data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using software like SHELXTL can achieve R-factors < 0.04. Compare bond lengths (e.g., C–Br: ~1.89 Å) and angles with similar structures (e.g., 2-(4-hydroxyphenyl)acetic acid co-crystals) .

Q. What analytical techniques are suitable for characterizing this compound’s purity and stability?

- Methodological Answer :

- HPLC-MS : Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (70:30). Monitor for degradation products (e.g., hydrolyzed bromophenyl intermediates) .

- NMR : ¹H NMR (DMSO-d₆) should show characteristic peaks: δ 7.4–7.6 (4H, aromatic Br-C₆H₄), δ 3.5–3.7 (4H, pyrrolidine N–CH₂), δ 4.2 (1H, CH–COOH) .

- TGA/DSC : Assess thermal stability (decomposition onset >200°C indicates robustness for storage) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Cross-validate using orthogonal techniques:

- If NMR signals conflict (e.g., pyrrolidine proton splitting), perform COSY or HSQC to assign coupling patterns .

- Compare experimental IR spectra (e.g., C=O stretch ~1700 cm⁻¹) with computational simulations (DFT/B3LYP/6-31G*) .

- Replicate synthesis under inert conditions (Ar atmosphere) to rule out oxidation artifacts .

Q. What strategies are effective for studying the compound’s potential as a pharmacophore in drug discovery?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replace pyrrolidine with piperidine or morpholine) and test bioactivity in enzyme inhibition assays (IC₅₀ values) .

- Molecular Docking : Use AutoDock Vina with target proteins (e.g., kinases) and PubChem-derived 3D structures (PDB ID: 1ATP). Focus on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the bromophenyl moiety .

- Metabolic Stability : Perform liver microsome assays (human/rat, 1 mg/mL protein, NADPH regeneration) to assess CYP450-mediated degradation .

Q. How should researchers handle safety and regulatory concerns during experimentation?

- Methodological Answer :

- Safety Protocols : Use fume hoods, nitrile gloves, and eye protection. Refer to SDS data for methyl 2-bromo-2-(4-bromophenyl)acetate (CAS 60079-77-8) as a structural analog .

- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal.

- Regulatory Compliance : Document non-FDA status per 21 CFR §312.6 for investigational use .

Q. What computational tools can predict the compound’s reactivity in novel reaction environments?

- Methodological Answer :

- Reactivity : Use Gaussian 16 for DFT calculations to model nucleophilic attack on the pyrrolidine nitrogen or electrophilic aromatic substitution at the bromophenyl ring .

- Solvent Effects : Simulate solvation free energy (SMD model) in polar aprotic solvents (DMF, DMSO) to optimize reaction yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.